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This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals working with

SU-8 lithography.

Troubleshooting Guides
This section addresses common problems encountered during SU-8 lithography in a question-

and-answer format, offering potential causes and solutions.

Problem: My SU-8 film is cracking.

Possible Causes and Solutions:

High Internal Stress: SU-8 is prone to high internal stress, which can lead to cracking,

especially in thick films.[1][2]

Solution: Implement slow temperature ramps during baking steps. A typical

recommendation is 10°C per minute for heating and 5°C per minute for cooling.[3] Rapid

cooling after the Post-Exposure Bake (PEB) should be avoided.[2][4] A two-step PEB

process can also help minimize stress.[2]

Insufficient Exposure: Underexposure of the SU-8 film can result in cracking.[1][5]

Solution: Increase the exposure dose. It has been observed that cracks from

underexposure disappear when the resist is sufficiently or even overly exposed.[1]
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Inappropriate Baking Times and Temperatures: Incorrect baking parameters can contribute

to stress and cracking.

Solution: For thin films, which are particularly susceptible to cracking, reducing the PEB

temperature can lower thermal stress.[6] Some users report better results with extended

PEB times at lower temperatures (e.g., 60°C).[7] A hard bake after development, with

temperatures ranging from 150°C to 250°C for 5 to 30 minutes, can help anneal and

remove small cracks.[8][9]

Solvent Evaporation Issues: If the surface of the SU-8 dries much faster than the inner

regions, it can cause wrinkles or cracks.[7]

Solution: Extend the soft bake times at both 65°C and 95°C.[7] Covering the wafer with a

petri dish during baking can help to homogenize the drying rate.[7]

Problem: The SU-8 film is peeling or has poor adhesion.

Possible Causes and Solutions:

Substrate Incompatibility and Cleanliness: SU-8 adhesion varies between substrates.

Adhesion is typically worst on gold, average on silicon with native oxide, and best on silicon

nitride.[7] Improper substrate cleaning is a common cause of adhesion failure.

Solution: Ensure the substrate is thoroughly cleaned and dehydrated. A dehydration bake

at 200°C for at least 5 minutes is recommended.[8] For glass substrates, piranha cleaning

followed by a dehydration bake can improve adhesion.[10] An oxygen plasma treatment

can also enhance adhesion.[11][12]

Insufficient Exposure or Cross-linking: Incomplete cross-linking due to insufficient UV

exposure can lead to delamination during development.[2][10]

Solution: Increase the UV exposure dose.[10] Also, ensure the PEB time and temperature

are sufficient to drive the cross-linking reaction to completion.[2]

Underlying Adhesion Layers: The choice of seed layer can significantly impact adhesion.
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Solution: The use of an adhesion promoter like OmniCoat has been reported to improve

adhesion.[13] For some metals, a thiol-based adhesion promoter may be effective.[14] A

thin, overexposed, and overbaked layer of SU-8 can also serve as an effective adhesion

layer for subsequent thicker SU-8 coats on glass.[10]

Problem: I'm experiencing poor resolution or feature definition.

Possible Causes and Solutions:

Incorrect Exposure Dose: Both underexposure and overexposure can lead to a loss of

resolution. Underexposure may cause features to lift off during development, while

overexposure can increase the width of features.[8][15]

Solution: Optimize the exposure dose. This is dependent on the film thickness, with thicker

films requiring more energy.[8]

Poor Mask Contact: A gap between the photomask and the SU-8 surface will result in

resolution loss.[11]

Solution: Ensure hard contact between the mask and the wafer. The presence of an edge

bead of photoresist can prevent this; consider edge bead removal.[11][16] Dust or other

particles between the mask and wafer can also cause issues and should be avoided

through careful cleaning and handling.[15]

Improper Baking: A soft bake that is too short can leave the SU-8 soft and sticky, potentially

causing the mask to adhere to the wafer.[15]

Solution: Ensure the soft bake is sufficient to evaporate the solvent to the recommended

level (around 7% remaining).[3]

Reflections from the Substrate: Highly reflective substrates can cause exposure parameters

to differ significantly from those for silicon or glass wafers, potentially affecting resolution.[17]

[18]

Solution: Consider using an anti-reflective coating on the substrate.

Problem: Unexposed SU-8 is not developing properly.
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Possible Causes and Solutions:

Incomplete Development: The development time is critical and depends on the thickness of

the SU-8 layer.

Solution: Ensure adequate development time with good agitation.[11] If white traces

remain after rinsing with isopropanol, further development is needed.[11]

Contaminated or Expired Photoresist: The use of old or improperly stored SU-8 can lead to

development issues.[17][19]

Solution: Use fresh photoresist that has been stored according to the manufacturer's

recommendations.

Improper Photolithography Process: Issues such as insufficient light intensity during

exposure or incorrect development conditions can lead to improper development.[17][19]

Solution: Carefully review and adhere to the recommended photolithography process

parameters.

Frequently Asked Questions (FAQs)
Q1: What is the purpose of the different baking steps in SU-8 lithography?

A1: There are typically three baking steps in SU-8 lithography:

Soft Bake (Pre-Bake): This step is performed after spin coating to evaporate the solvent from

the photoresist, making it more solid and preparing it for UV exposure.[3]

Post-Exposure Bake (PEB): This is a critical step performed after UV exposure. The heat

provides the necessary energy to continue the cross-linking reaction that was initiated by the

UV light.[3][11]

Hard Bake: This is an optional final step that can be performed after development. It is used

to further harden the SU-8 and can help to remove cracks by annealing the film.[3][11]

Q2: How can I control the thickness of my SU-8 layer?
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A2: The thickness of the SU-8 layer is primarily controlled by the viscosity of the SU-8

formulation and the spin speed during the spin coating process.[8] Higher spin speeds result in

thinner layers, while lower spin speeds produce thicker layers. The spin coating process is

typically done in two steps: a low-speed step to spread the photoresist and a high-speed step

to achieve the desired thickness.[11]

Q3: What is the optimal UV exposure wavelength for SU-8?

A3: The optimal exposure wavelength for SU-8 is 365nm.[11][15] It is highly transparent above

400nm and has high absorption below 350nm.[2] Using wavelengths below 350nm can lead to

overexposure of the top surface of the resist, resulting in "T-topping" or negative sidewall

profiles.[2]

Q4: Can I use SU-8 on flexible substrates?

A4: Yes, SU-8 can be used on flexible substrates. However, adhesion can be a challenge.

Surface preparation of the flexible substrate is crucial, and adhesion promoters may be

necessary.

Q5: How do I remove SU-8 once it has been processed?

A5: Fully cross-linked SU-8 is very chemically resistant and difficult to remove.[7] There are

specialized remover solutions available, but they often require elevated temperatures and long

immersion times. For some applications, a "lift-off" process is used where a sacrificial layer is

patterned underneath the SU-8, allowing it to be removed by dissolving the sacrificial layer.

Quantitative Data Summary
Table 1: Recommended Baking Parameters for SU-8
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Bake Step Temperature (°C) Duration Purpose

Dehydration Bake 150 - 200 15 - 30 minutes

Remove moisture

from the substrate to

improve adhesion.[8]

[11]

Soft Bake (Step 1) 65 Varies with thickness

Initial slow solvent

evaporation to reduce

stress.[8]

Soft Bake (Step 2) 95 Varies with thickness
Main solvent

evaporation step.[8]

Post-Exposure Bake

(Step 1)
65 Varies with thickness

Gradual heating to

initiate cross-linking

and reduce stress.[2]

[8]

Post-Exposure Bake

(Step 2)
95 Varies with thickness

Main cross-linking

step.[2][8]

Hard Bake 150 - 250 5 - 30 minutes

Anneal the film,

improve hardness,

and remove cracks.[8]

Table 2: Troubleshooting Summary for Common SU-8 Lithography Problems
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Problem Potential Cause Recommended Action

Cracking High internal stress

Use slow temperature ramps

during baking; avoid rapid

cooling after PEB.[2][3][4]

Insufficient exposure Increase exposure dose.[1][5]

Improper baking

Optimize bake times and

temperatures; consider a post-

development hard bake.[6][7]

[8]

Peeling/Poor Adhesion Poor substrate cleaning

Thoroughly clean and

dehydrate the substrate;

consider oxygen plasma

treatment.[8][10][11][12]

Insufficient cross-linking
Increase exposure dose and/or

PEB time/temperature.[2][10]

Substrate incompatibility

Use an adhesion promoter or

an initial thin layer of

overexposed SU-8.[10][13]

Poor Resolution Incorrect exposure dose
Optimize exposure dose for

film thickness.[8][15]

Poor mask contact

Ensure hard contact and

consider edge bead removal.

[11][16]

Substrate reflections

Use an anti-reflective coating

for highly reflective substrates.

[17][18]

Experimental Workflows and Logic Diagrams
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Caption: Standard experimental workflow for SU-8 photolithography.
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SU-8 Film Cracking

High Internal Stress?

Insufficient Exposure?
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Implement slow temperature ramps.
Avoid rapid cooling after PEB.
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Improper Baking?
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Increase exposure dose.

Yes
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Caption: Troubleshooting logic for SU-8 film cracking.
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Poor Adhesion / Peeling

Improper Substrate Cleaning?
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Thoroughly clean and dehydrate substrate.
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Caption: Troubleshooting logic for poor SU-8 adhesion.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://mems-news.mems-exchange.narkive.com/mOyYdyIC/su-8-cracking
https://cores.arizona.edu/sites/default/files/attachments-service/su8_2-25.pdf
https://elveflow.com/microfluidic-reviews/su-8-photolithography-baking/
https://cns1.rc.fas.harvard.edu/facilities/docs/SOP031_r2_6_SU-8%20photolithography%20process.pdf
https://www.researchgate.net/post/Why_do_I_get_these_results_on_the_SU8_chip
https://research.physics.unc.edu/ftsui/shared_data/papers/microfabrication/Processing%20of%20thin%20SU-8%20films.pdf
https://memscyclopedia.org/su8.html
https://cleanroom.byu.edu/su-8-information-page
https://www.researchgate.net/post/What_is_the_most_probable_reason_of_crack_initiation_on_an_SU-8_mold
https://www.researchgate.net/post/Issues-with-SU-8-adhesion-on-glass-substrate-Any-suggestion
https://elveflow.com/microfluidic-reviews/su-8-mold-lithography/
https://mems-news.mems-exchange.narkive.com/JMNvWnAi/su-8-adhesion
https://www.spiedigitallibrary.org/journalArticle/Download?urlId=10.1117%2F1.2778644
https://www.researchgate.net/post/Why-am-I-having-adhesion-and-development-problems-with-SU8-2007-on-substrates-other-than-Si
https://elveflow.com/microfluidic-reviews/su-8-photolithography-uv-exposure/
https://prosysmeg.com/wp-content/uploads/2021/04/Fabrication-of-High-Aspect-Ratio-SU-8-Structures-Using-UV-Lithography-and-Megasonic-Enhanced-Development_ECS_2010-1.pdf
https://www.researchgate.net/topic/SU-8
https://www.researchgate.net/post/My_SU8_structures_are_bigger_than_on_a_mask_Why
https://www.researchgate.net/post/Why_doesnt_our_SU8_20005_properly_develop_in_unexposed_areas
https://www.benchchem.com/product/b1198560#common-problems-in-su-8-lithography
https://www.benchchem.com/product/b1198560#common-problems-in-su-8-lithography
https://www.benchchem.com/product/b1198560#common-problems-in-su-8-lithography
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1198560?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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